2-(2-hydroxy-5-methoxyphenyl)-2-oxoaceticacid
Description
FT-IR Spectroscopy
The FT-IR spectrum of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid exhibits key bands corresponding to functional groups (Table 1):
NMR Spectroscopy
¹H and ¹³C NMR data (DMSO-d₆) are consistent with the proposed structure:
UV-Vis Spectroscopy
The UV-Vis spectrum (λₘₐₓ = 276 nm in ethanol) arises from π→π* transitions in the conjugated aromatic and α-keto systems. Solvent effects shift λₘₐₓ due to hydrogen bonding with polar protic solvents .
Table 1 : Key spectroscopic data for 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid.
| Technique | Observed Peaks | Assignment |
|---|---|---|
| FT-IR | 3200–3400 cm⁻¹ | O–H stretch |
| 1705 cm⁻¹, 1680 cm⁻¹ | C=O stretches | |
| 1250 cm⁻¹ | C–O–C (methoxy) | |
| ¹H NMR | δ 3.85 (s) | Methoxy protons |
| δ 6.72–6.93 (m) | Aromatic protons | |
| UV-Vis | λₘₐₓ = 276 nm | π→π* transition |
Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis
Density functional theory (DFT) calculations at the ωB97X-D/6-31++G(d,p) level provide insights into the electronic structure:
Properties
IUPAC Name |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYSZQKDXQASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with methoxy bromide under specific conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies indicate that 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid exhibits promising anticancer activity. In vitro tests have shown its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent. For instance, it has been tested against non-small-cell lung cancer (NSCLC) lines, demonstrating selective toxicity with EC50 values below 10 μM for certain cell types .
Mechanism of Action
The compound's mechanism involves interference with key cellular processes. It is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and modulating signaling pathways associated with cell survival and proliferation . The presence of the methoxy and hydroxyl groups enhances its interaction with biological targets, increasing its efficacy.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported that 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid demonstrated significant cytotoxic effects on A549 lung cancer cells, with an IC50 value of approximately 8 μM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Mechanistic Insights
Another investigation focused on the compound's interaction with specific proteins involved in cancer progression. It was found to inhibit the activity of stearoyl-CoA desaturase, an enzyme critical for fatty acid metabolism in cancer cells, leading to reduced membrane fluidity and impaired cell growth .
Dyeing Applications
Use in Keratin Fibers
Beyond its medicinal applications, 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid has been explored for use in dyeing keratin fibers such as human hair. Its derivatives have been shown to provide vibrant colors while being less damaging compared to traditional dyes. The compound's ability to form stable complexes with keratin proteins enhances color retention and vibrancy .
Comparative Data Tables
| Application Area | Effectiveness | Notes |
|---|---|---|
| Anticancer Activity | High | Selective toxicity towards NSCLC cell lines |
| Mechanism of Action | Apoptosis Induction | Targets mitochondrial pathways |
| Dyeing Keratin Fibers | Effective | Provides vibrant colors with minimal damage |
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as inflammation and oxidative stress .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substitutions
- Electron-Donating vs. Fluorine (in 2-(3-fluorophenyl)-2-oxoacetic acid) introduces electronegativity, affecting redox behavior and hydrogen-bonding capacity .
- Steric Effects : Bulky substituents like adamantyl () reduce molecular flexibility and may hinder crystallization or biological interactions .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Biological Activity
Chemical Structure and Properties
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid, also known as (2-hydroxy-5-methoxyphenyl)(oxo)acetic acid, is a phenolic compound characterized by its unique structure that includes a hydroxyl group, a methoxy group, and an oxoacetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Biological Activity
Antioxidant Properties
Research indicates that 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular conditions. The compound's ability to scavenge free radicals has been demonstrated in several assays, showing promise as a protective agent against oxidative stress.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses inhibitory effects against a range of pathogenic microorganisms. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.
Case Studies and Research Findings
-
Cell Viability Assays
A study involving the treatment of human lung cancer cell lines with varying concentrations of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid revealed a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM for A549 cells (a human lung adenocarcinoma cell line) . -
Mechanism of Action Investigation
Further mechanistic studies indicated that the compound may inhibit specific signaling pathways involved in cell proliferation and survival. For example, it was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors . -
Synergistic Effects with Other Compounds
In combination therapy studies, 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid enhanced the efficacy of existing chemotherapeutic agents, suggesting potential for use in combination therapies to improve treatment outcomes in cancer patients .
Data Tables
| Biological Activity | Test Methodology | IC50/Effective Concentration |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | 15 µM |
| Antimicrobial | Agar Diffusion Method | Effective against S. aureus at 10 µg/mL |
| Anticancer (A549 cells) | MTT Assay | IC50 = 25 µM |
| Combination Therapy | Viability Assay with Doxorubicin | Enhanced efficacy observed |
Q & A
Basic Synthesis
Q: What are the primary synthetic routes for preparing 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid? A: A common approach involves the condensation of substituted phenolic derivatives with oxalyl chloride or ethyl oxalyl chloride, followed by controlled hydrolysis. For example, reacting 2-hydroxy-5-methoxybenzaldehyde with ethyl oxalyl chloride in anhydrous conditions yields an intermediate ester, which is then hydrolyzed under acidic or basic conditions to the target acid . Alternative methods include oxidation of precursor compounds (e.g., N-substituted glycines) using agents like potassium permanganate, though yields may vary depending on substituent stability .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound? A: Key variables include:
- Temperature: Lower temperatures (0–5°C) during esterification minimize side reactions like polymerization.
- Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic precursors.
- Hydrolysis Control: Gradual addition of aqueous NaOH (pH 10–12) ensures selective ester hydrolysis without degrading the methoxy group .
- Purification: Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) improves purity, as evidenced by NMR spectral clarity .
Basic Structural Characterization
Q: Which spectroscopic techniques are essential for confirming the molecular structure? A:
- NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm for the phenyl group) and hydroxyl/methoxy protons (δ 10–12 ppm and δ 3.8 ppm, respectively). ¹³C NMR confirms carbonyl (C=O) signals near δ 170–175 ppm .
- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) .
- Mass Spectrometry: ESI-MS in negative mode typically shows [M-H]⁻ peaks corresponding to the molecular ion .
Advanced Structural Analysis
Q: How can hydrogen bonding and tautomerism impact structural interpretations? A:
- Hydrogen Bonding: Intramolecular H-bonds between the hydroxyl and ketone groups stabilize planar conformations, as seen in X-ray crystallography data of analogous compounds . This can lead to discrepancies in solution-state NMR vs. solid-state IR data.
- Tautomerism: The keto-enol equilibrium may shift under varying pH, altering spectroscopic signatures. For example, enol forms show distinct UV-Vis absorbance near 280 nm . Advanced studies should combine DFT calculations with experimental data to resolve tautomeric contributions .
Data Contradiction Analysis
Q: How should researchers address conflicting reports on the compound’s stability or reactivity? A: Contradictions often arise from:
- Solvent Effects: Polar solvents stabilize the enol form, while non-polar solvents favor keto tautomers, affecting reactivity in follow-up reactions .
- Metal Interactions: The compound’s ability to act as a ligand (via carbonyl and hydroxyl groups) may lead to unexpected coordination complexes, altering observed reactivity. Cross-validate findings using multiple techniques (e.g., HPLC for purity checks and X-ray diffraction for unambiguous structure confirmation) .
Mechanistic Insights
Q: What mechanisms underpin its role as a ligand or intermediate in coordination chemistry? A: The α-keto acid moiety chelates metal ions (e.g., Cu²⁺, Fe³⁺) via the carbonyl oxygen and deprotonated hydroxyl group, forming stable complexes. These complexes are studied for catalytic applications, such as oxidation reactions, where the metal center’s redox activity is modulated by ligand electron-donating groups (e.g., methoxy) .
Structure-Activity Relationships (SAR)
Q: How do substituents influence biological or chemical activity in derivatives? A:
- Methoxy Group Position: Electron-donating groups at the 5-position (para to hydroxyl) enhance stability against oxidative degradation.
- Hydroxyl Group: Essential for H-bonding in enzyme inhibition (e.g., lactic dehydrogenase), as shown in analogs like oxamic acid .
- Indole Derivatives: Substitution at the phenyl ring with halogens or methyl groups (e.g., 5-chloro or 5-methyl) increases lipophilicity, impacting cell permeability in anticancer assays .
Toxicity and Safety
Q: What safety protocols are recommended for handling this compound? A:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection (EN 166 standard) to prevent skin/eye contact .
- Ventilation: Use fume hoods due to potential dust formation.
- Storage: Inert atmosphere (N₂) at 4°C to prevent hydrolysis. Toxicity data for analogs suggest moderate oral LD₅₀ (>500 mg/kg in rats), but always consult SDS for specific hazards .
Analytical Method Validation
Q: How can researchers validate quantitative assays for this compound? A:
- Calibration Curves: Use HPLC with UV detection (λ = 254 nm) and linearity checks (R² > 0.99) across 0.1–100 µg/mL.
- Limit of Detection (LOD): ≤0.05 µg/mL via signal-to-noise ratio (S/N ≥ 3).
- Cross-Validation: Compare results with GC-MS (after derivatization with BSTFA) to confirm accuracy .
Degradation Studies
Q: What are the primary degradation pathways under physiological or environmental conditions? A:
- Photolysis: UV exposure cleaves the ketone group, forming phenolic byproducts.
- Hydrolysis: Acidic conditions (pH < 3) promote decarboxylation to 2-hydroxy-5-methoxyacetophenone. Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .
Advanced Applications in Drug Development
Q: How is this compound utilized in preclinical drug discovery? A:
- Anticancer Probes: Derivatives inhibit lactate dehydrogenase (LDH), disrupting glycolytic pathways in cancer cells (IC₅₀ ~10 µM in nasopharyngeal carcinoma models) .
- PROTACs: Serves as a linker in proteolysis-targeting chimeras, leveraging its bifunctional reactivity to conjugate E3 ligase binders and target proteins .
Stability in Formulation
Q: What formulation strategies enhance stability for biomedical use? A:
- Lyophilization: Increases shelf life by reducing hydrolytic degradation.
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and target tissue accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
